(2-(Methylamino)phenyl)methanol (2-(Methylamino)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 29055-08-1
VCID: VC2406707
InChI: InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3
SMILES: CNC1=CC=CC=C1CO
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

(2-(Methylamino)phenyl)methanol

CAS No.: 29055-08-1

Cat. No.: VC2406707

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

(2-(Methylamino)phenyl)methanol - 29055-08-1

Specification

CAS No. 29055-08-1
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name [2-(methylamino)phenyl]methanol
Standard InChI InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3
Standard InChI Key ZWIBBLPQTVLYKW-UHFFFAOYSA-N
SMILES CNC1=CC=CC=C1CO
Canonical SMILES CNC1=CC=CC=C1CO

Introduction

Chemical Structure and Properties

(2-(Methylamino)phenyl)methanol is an aromatic compound featuring a phenyl ring with two functional groups: a methylamino group and a hydroxymethyl group. This specific arrangement of substituents contributes to its unique chemical behavior and applications.

Basic Chemical Information

The compound has the molecular formula C₈H₁₁NO, with a molecular weight of 137.18 g/mol. It is also known by several chemical identifiers that facilitate its precise identification in chemical databases:

PropertyValue
IUPAC Name[2-(methylamino)phenyl]methanol
CAS Number29055-08-1
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
InChIInChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3
Canonical SMILESCNC1=CC=CC=C1CO

The structure contains a benzene ring with a methylamino (-NHCH₃) group at position 2 and a hydroxymethyl (-CH₂OH) group directly adjacent to it, creating a molecule with both nucleophilic and hydrogen-bonding capabilities.

Physical and Chemical Characteristics

The compound's physical properties are influenced by both the amino and hydroxyl functional groups, which enable hydrogen bonding interactions. These functional groups contribute to its solubility profile and reactivity patterns. The compound possesses both nucleophilic properties (via the amino group) and hydrogen bonding abilities (via the hydroxyl group), making it versatile in various chemical transformations.

Synthesis Methods

(2-(Methylamino)phenyl)methanol can be synthesized through several methods, with reduction of corresponding carbonyl compounds being the most common approach.

Reduction of Carbonyl Precursors

One of the primary methods for synthesizing (2-(methylamino)phenyl)methanol involves the reduction of (2-(methylamino)phenyl)methanone. This transformation typically employs reducing agents such as:

  • Sodium borohydride (NaBH₄)

  • Lithium aluminum hydride (LiAlH₄)

These reactions are commonly conducted in inert solvents like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Approaches

For larger-scale production, catalytic hydrogenation processes may be employed. These approaches utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of corresponding ketones under hydrogen gas pressure. Potassium borohydride has also been demonstrated as an effective reducing agent for preparing hydroxymethyl derivatives in high yields .

Chemical Reactivity Profile

(2-(Methylamino)phenyl)methanol exhibits diverse reactivity patterns due to its functional groups, participating in various chemical transformations.

Common Reaction Types

The compound undergoes several important reaction types:

Oxidation Reactions

The hydroxyl group can be oxidized to form (2-(methylamino)phenyl)methanone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

Reduction Reactions

Further reduction of the compound can yield (2-(methylamino)phenyl)methane using strong reducing agents like lithium aluminum hydride.

Substitution Reactions

The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents employed.

Reagents and Conditions

Different reaction types require specific reagents and conditions:

Reaction TypeCommon ReagentsTypical Conditions
OxidationCrO₃, PCCRoom temperature, appropriate solvent
ReductionNaBH₄, LiAlH₄Low to room temperature, inert atmosphere
SubstitutionAlkyl halides, acyl chloridesVarying conditions based on substrates

Applications in Catalysis

One of the most significant applications of (2-(methylamino)phenyl)methanol is its role as an organocatalyst in transition-metal-free C–H arylation reactions.

Catalytic Activity in C–H Arylation

Research has demonstrated that (2-(methylamino)phenyl)methanol functions as an optimal catalyst molecule for the C–H arylation of unactivated arenes with aryl iodides . This catalytic system requires the presence of potassium tert-butoxide (tBuOK) as a strong base, enabling the synthesis of biphenyl and its derivatives with good to excellent yields .

The catalytic system shows:

  • Broad substrate scope

  • Good functional group tolerance

  • Potential for scale-up experiments, indicating industrial applicability

Mechanism of Catalytic Action

The proposed mechanism for (2-(methylamino)phenyl)methanol's catalytic activity involves a single electron transfer (SET) process. The compound's effectiveness as a catalyst is attributed to its specifically tailored structure, which contains both methylamino and hydroxymethyl groups in ortho-position to each other .

Experimental studies involving radical trapping, crown ether, and kinetic isotope experiments have provided insights into the reaction mechanism. The research identified that the presence of both functional groups in the ortho-position was critical for catalytic activity, as molecules with similar groups in meta- or para-positions demonstrated significantly lower catalytic efficiency .

Optimization of Catalytic Conditions

Research has established optimal conditions for utilizing (2-(methylamino)phenyl)methanol as a catalyst:

  • Base concentration: 3 equivalents of tBuOK provided the most suitable dosage, with less leading to sharp decreases in yield

  • Catalyst loading: A minimum of 10 mol% (relative to substrate) was found sufficient to achieve maximum yield, though even 2.5 mol% showed some catalytic activity

  • Temperature: Reactions were typically conducted at 100°C

These conditions demonstrate the practical applicability of (2-(methylamino)phenyl)methanol in synthetic organic chemistry, particularly for forming carbon-carbon bonds in difficult-to-activate positions.

Structure-Activity Relationships

Understanding the relationship between the structure of (2-(methylamino)phenyl)methanol and its activity provides valuable insights into its function and potential modifications.

Critical Structural Features

Research has demonstrated that the specific arrangement of the methylamino and hydroxymethyl groups in the ortho-position is crucial for the compound's catalytic activity. This was evidenced through comparative studies of various structural analogues:

Comparison with Structural Analogues

Several structural analogues have been studied to understand the unique properties of (2-(methylamino)phenyl)methanol:

  • (2-Amino)phenylmethanol: Similar structure but lacks the methyl group on the amino function

  • (2-(Dimethylamino)phenyl)methanol: Contains an additional methyl group on the amino function

  • (2-(Ethylamino)phenyl)methanol: Features an ethyl group instead of a methyl group on the amino function

The specific substitution pattern of (2-(methylamino)phenyl)methanol imparts distinct chemical reactivity and potentially biological activity compared to these analogues.

Related Halogenated Derivatives

The 5-chloro derivative, (5-Chloro-2-(methylamino)phenyl)methanol (CAS: 951883-91-3), represents an important structural variation with modified electronic properties. This derivative has a molecular weight of 171.624 g/mol and molecular formula C₈H₁₀ClNO .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator